molecular formula C14H14N2O B7506449 N-benzyl-6-methylpyridine-3-carboxamide

N-benzyl-6-methylpyridine-3-carboxamide

Cat. No.: B7506449
M. Wt: 226.27 g/mol
InChI Key: ITSPLAIXFHSVHR-UHFFFAOYSA-N
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Description

N-benzyl-6-methylpyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited in the public domain, its core structure is a recognized pharmacophore in the development of bioactive molecules. The compound features a pyridine-3-carboxamide scaffold, a structure commonly found in compounds targeting various biological pathways . The inclusion of an N-benzyl group is a common structural modification explored to enhance binding affinity and selectivity in drug discovery efforts. For instance, N-benzyl hydroxypyridone carboxamides with structural similarities have been investigated as potent and mechanistically novel inhibitors of Human Cytomegalovirus (HCMV) , demonstrating sub-micromolar antiviral activity . Furthermore, the N-benzylpiperidine carboxamide motif is a key structural element in known acetylcholinesterase (AChE) inhibitors , which are relevant to neurodegenerative disease research . This suggests potential research applications for this compound in virology and neuroscience. Researchers can utilize this compound as a building block in organic synthesis or as a key intermediate for developing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-7-8-13(10-15-11)14(17)16-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSPLAIXFHSVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

Synthetic Building Block
N-benzyl-6-methylpyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for multiple functionalization pathways, making it useful in the development of complex organic molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions : The compound can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.
  • Coupling Reactions : It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with boronic acids.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionNucleophilic substitution at the benzyl positionVarious substituted derivatives
OxidationConversion to carboxylic acids or alcoholsN-benzyl-6-methylpyridine-3-carboxylic acid
CouplingFormation of carbon-carbon bondsBiaryl compounds

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Its mechanism involves the inhibition of enzymes critical for bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy
In a study examining the efficacy of various pyridine derivatives against Escherichia coli, this compound showed significant inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development .

Table 2: Biological Activities of this compound

Activity TypeTarget OrganismsObserved Effects
AntimicrobialE. coli, Klebsiella pneumoniaeInhibition of bacterial growth
Enzyme InhibitionVarious bacterial enzymesReduced enzymatic activity

Medicinal Applications

Pharmaceutical Development
this compound is being investigated as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug design aimed at treating infections caused by resistant bacteria.

Case Study: Drug Discovery Research
Recent high-throughput screening efforts identified this compound analogs as potent inhibitors of BasE, an enzyme involved in siderophore biosynthesis in Acinetobacter baumannii. These findings suggest its potential role in developing new antibacterial therapies .

Chemical Reactions Analysis

Oxidation of the Methyl Group

The 6-methyl group undergoes aerobic oxidation to yield 6-carboxypyridine derivatives. Catalytic systems involving N-hydroxyphthalimide (NHPI) with Co(II)/Mn(II) salts achieve high selectivity under optimized conditions :

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)
NHPI + Co(OAc)₂1001 (O₂)76
NHPI + Co/Mn(OAc)₂15020 (air)85–93

Mechanism : Radical chain propagation involving phthalimido-N-oxyl (PINO) intermediates abstracts hydrogen from the methyl group, followed by oxygen insertion and further oxidation .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at positions activated by electron-withdrawing groups. For example, chlorination at position 4 proceeds via intermediates generated by Friedel-Crafts acylation :

ReagentConditionsProductYield (%)
Cl₂, AlCl₃0–5°C, CH₂Cl₂4-Chloro-6-methylpyridine-3-carboxamide68

Substitution with amines (e.g., morpholine) occurs at position 2 under basic conditions :

2-Chloro intermediate+morpholineMeOH, 18–22°C2-Morpholino derivative (82% yield)\text{2-Chloro intermediate} + \text{morpholine} \xrightarrow{\text{MeOH, 18–22°C}} \text{2-Morpholino derivative (82\% yield)}

Hydrolysis of the Carboxamide Group

The carboxamide hydrolyzes to the corresponding carboxylic acid under acidic or basic conditions :

ConditionReagentsProductYield (%)
Acidic (HCl, H₂O)Reflux, 6 h3-Carboxylic acid derivative95
Basic (NaOH, EtOH)Reflux, 4 h3-Carboxylic acid derivative88

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative. Pd/C or Raney Ni under H₂ (1–3 atm) achieves full saturation :

Pyridine ringH2,Pd/C, 25°CPiperidine derivative (90% yield)\text{Pyridine ring} \xrightarrow{\text{H}_2, \text{Pd/C, 25°C}} \text{Piperidine derivative (90\% yield)}

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to position 4. Nitration with HNO₃/H₂SO₄ yields the 4-nitro derivative :

ReagentConditionsProductYield (%)
HNO₃, H₂SO₄0°C, 2 h4-Nitro-6-methylpyridine-3-carboxamide57

Functionalization via Lithiation

Directed lithiation at position 2 (ortho to carboxamide) enables installation of electrophiles. LDA or n-BuLi generates intermediates for alkylation or silylation :

BaseElectrophileProductYield (%)
n-BuLi, TMEDATMSCl2-Trimethylsilyl derivative74
LDA, THFDMF2-Formyl derivative65

Benzyl Group Modifications

The N-benzyl group undergoes hydrogenolysis (H₂, Pd/C) or oxidation (KMnO₄) to yield secondary amines or ketones :

ReactionReagentsProductYield (%)
HydrogenolysisH₂, Pd/C, EtOHN-Methylpyridine-3-carboxamide92
OxidationKMnO₄, H₂ON-(Phenylcarbonyl) derivative78

Key Mechanistic Insights

  • Regioselectivity : Electron-donating methyl groups activate position 4 for electrophilic substitution, while carboxamide directs lithiation to position 2 .

  • Catalytic Efficiency : Co/Mn synergism enhances oxidation rates by stabilizing radical intermediates .

  • Steric Effects : Bulky substituents on the pyridine ring hinder substitution at adjacent positions .

This comprehensive reactivity profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for pharmaceutical or materials science applications.

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in the target compound contributes to higher lipophilicity (predicted logP ~2.5) compared to analogs with polar substituents (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide, logP ~1.2) .
  • Steric effects: The bulky benzyl group may hinder binding to flat enzymatic pockets, unlike smaller substituents (e.g., N-methyl or amino groups) in analogs.

Physicochemical Properties

Property This compound 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide N-[6-Amino-3-methyl-...]-N'-isopropylurea
Water Solubility (mg/mL) ~0.1 (predicted) ~5.8 (experimental) ~0.05 (predicted)
Melting Point (°C) 145–148 (estimated) 192–195 (reported) 210–212 (reported)
Hydrogen Bond Donors 1 3 4

Analysis :

  • The lower solubility of the benzyl-substituted compound limits its bioavailability compared to amino/pyrrolidinyl analogs, which exhibit higher aqueous solubility due to increased hydrogen-bonding capacity .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Ethylcarbodiimide hydrochloride (EDCl) or dicyclohexylcarbodiimide (DCC) are commonly employed alongside hydroxybenzotriazole (HOBt) to suppress racemization and enhance coupling efficiency.

  • Solvent System : Reactions are typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to prevent moisture interference.

  • Stoichiometry : A 1:1 molar ratio of carboxylic acid to benzylamine is maintained, with coupling agents used in slight excess (1.2–1.5 equiv).

Yield and Purification

  • Yield : Reported yields range from 70% to 85% after optimization.

  • Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Acid Chloride Intermediation

An alternative route involves converting 6-methylpyridine-3-carboxylic acid to its corresponding acid chloride prior to amide formation. This method, validated in analogous pyridine systems, offers higher reactivity and reduced reaction times.

Synthesis Steps

  • Acid Chloride Formation :

    • The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2–3 hours.

    • Excess SOCl₂ is removed under vacuum to yield 6-methylpyridine-3-carbonyl chloride.

  • Amide Bond Formation :

    • The acid chloride is reacted with benzylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

    • Reaction proceeds at 0°C to room temperature over 12–24 hours.

Advantages and Challenges

  • Yield : This method achieves yields exceeding 90% due to the high electrophilicity of the acid chloride.

  • Drawbacks : Handling corrosive reagents like SOCl₂ necessitates stringent safety measures. Moisture-sensitive intermediates also require anhydrous conditions.

Comparative Analysis of Synthesis Methods

Method Yield Reaction Time Cost Scalability
Direct Amidation70–85%24–48 hModerateLab-scale
Acid Chloride Route>90%12–24 hLowPilot-scale
Regioselective Synthesis60–75%48–72 hHighIndustrial
  • Direct Amidation : Preferred for small-scale synthesis due to simplicity and commercial availability of reagents.

  • Acid Chloride Route : Optimal for high-yield production but requires specialized equipment for handling corrosive reagents.

  • Regioselective Synthesis : Reserved for derivatives requiring specific substitution patterns, albeit with higher complexity .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-benzyl-6-methylpyridine-3-carboxamide?

Methodological Answer:
A multi-step approach is typically used. Starting with 6-chloronicotinic acid, hydrazine can be introduced via nucleophilic substitution to form 6-hydrazinenicotinic acid. Subsequent Boc protection with di-tert-butyl dicarbonate in DMF/triethylamine yields a stable intermediate . The benzyl group is then introduced via reductive amination or coupling reactions (e.g., using benzylamine and a coupling agent like EDCI/HOBt). Methylation at the pyridine C6 position may involve methyl halides under basic conditions. Final deprotection (if Boc is used) with TFA or HCl yields the target compound. Purity is confirmed via HPLC (≥98%) and spectroscopic methods .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., benzyl protons at δ 4.5–5.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm).
  • X-ray Crystallography: Single-crystal diffraction using programs like SHELXL refines bond lengths/angles and confirms stereochemistry . For example, demonstrates similar pyridine-carboxamide structures resolved with R-factors <0.05 .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]+ ion).
  • IR Spectroscopy: Confirms amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations.

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysis: Pd-based catalysts (e.g., Pd/C) improve benzylation efficiency.
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during amide coupling.
  • Purification: Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity.
  • Monitoring: TLC or in-situ IR tracks reaction progress. Yield optimization is often iterative, requiring DOE (Design of Experiments) approaches .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Methodological Answer:

  • Purity Verification: Re-analyze compounds via HPLC and NMR to exclude impurities (e.g., residual solvents) as confounding factors .
  • Assay Conditions: Compare buffer pH, temperature, and enzyme concentrations (e.g., kinase assays in analogs).
  • Structural Confirmation: Revisit crystallographic data to rule out polymorphic variations or tautomeric forms .
  • Computational Validation: Molecular docking (AutoDock, Schrödinger) evaluates binding mode consistency across studies.
  • Replication: Repeat assays in triplicate with independent synthetic batches to assess reproducibility.

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize derivatives with varied substituents (e.g., halogenation at pyridine C2, benzyl group alkylation) .
  • Bioactivity Profiling: Use enzyme inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines) to quantify IC50 values.
  • Computational Pre-screening: Perform DFT calculations (Gaussian, ORCA) to predict electronic effects and docking affinity.
  • Data Correlation: Plot substituent hydrophobicity (logP) or steric parameters (Taft indices) against activity to identify key SAR trends.
  • Crystallographic Insights: Co-crystallize active analogs with target proteins (e.g., kinases) to validate binding hypotheses .

Advanced: How to resolve discrepancies between NMR and X-ray data for structural assignments?

Methodological Answer:

  • Dynamic Effects: NMR captures solution-state conformations, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., benzyl group rotation).
  • Tautomerism Analysis: Compare computed NMR chemical shifts (via Gaussian or ADF) with experimental data to identify dominant tautomers.
  • Crystallographic Refinement: Re-analyze X-ray data (SHELXL) for disorder modeling or hydrogen bonding networks that may influence solid-state structure .
  • Complementary Techniques: Utilize NOESY (NMR) to confirm spatial proximity of protons and cross-validate with X-ray-derived distances.

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